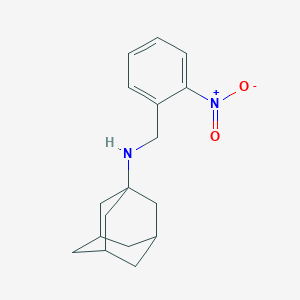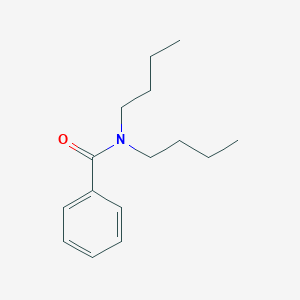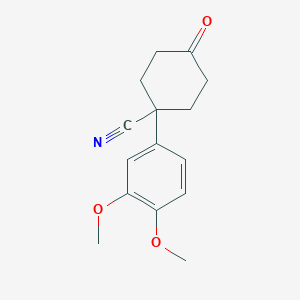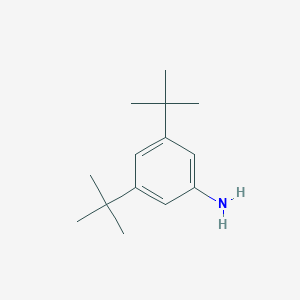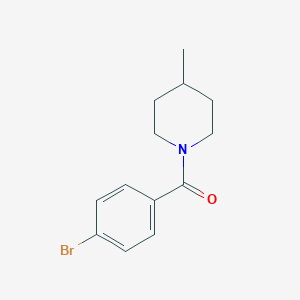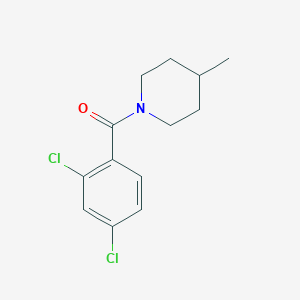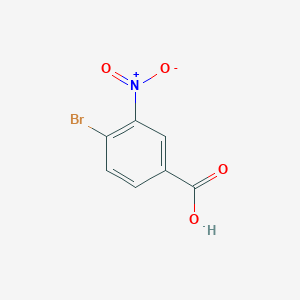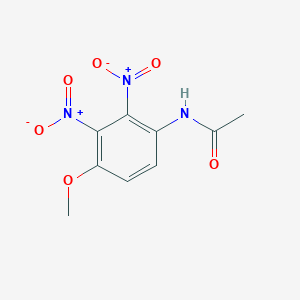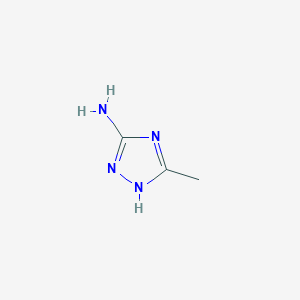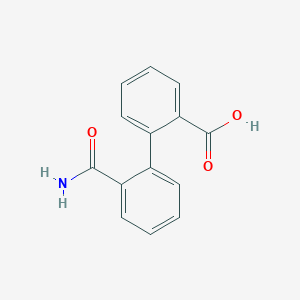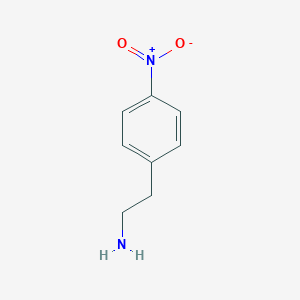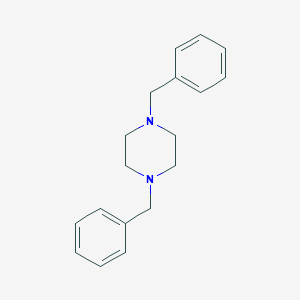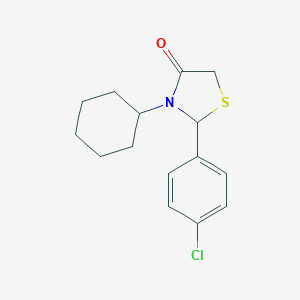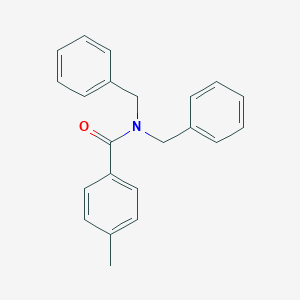![molecular formula C6H7Cl2N3O2S B181228 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- CAS No. 118151-00-1](/img/structure/B181228.png)
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as DCTPS and is widely used in the pharmaceutical industry for the synthesis of novel drugs.
科学研究应用
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- has various applications in scientific research. It is widely used as a building block for the synthesis of novel drugs. This compound has been reported to exhibit antitumor, antifungal, and antibacterial activities. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- is not well understood. However, it is believed to exert its biological effects by inhibiting certain enzymes or proteins involved in cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
生化和生理效应
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, this compound has been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- has several advantages for lab experiments. It is easily synthesized and yields a high purity product. It is also relatively stable and can be stored for extended periods. However, this compound has some limitations. It is highly toxic and should be handled with care. It is also relatively expensive, which could limit its use in some labs.
未来方向
There are several future directions for research on 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-. One direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anticancer agent and to develop novel drugs based on this compound. Additionally, further research could be conducted to understand the mechanism of action of this compound and to identify its molecular targets.
Conclusion:
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- is a promising compound with potential applications in scientific research. Its synthesis method is efficient, and it has been found to exhibit various biological effects. However, it is highly toxic and should be handled with care. Further research is needed to fully understand its mechanism of action and to identify its potential applications in the treatment of various diseases.
合成方法
The synthesis of 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- involves the reaction of 2,2-dichlorocyclopropylmethanol with sodium azide in the presence of copper(I) chloride. The resulting product is then treated with dimethyl sulfoxide to obtain the final compound. This synthesis method is efficient and yields a high purity product.
属性
CAS 编号 |
118151-00-1 |
|---|---|
产品名称 |
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- |
分子式 |
C6H7Cl2N3O2S |
分子量 |
256.11 g/mol |
IUPAC 名称 |
5-[(2,2-dichlorocyclopropyl)methylsulfonyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H7Cl2N3O2S/c7-6(8)1-4(6)2-14(12,13)5-9-3-10-11-5/h3-4H,1-2H2,(H,9,10,11) |
InChI 键 |
ALCHFSBESHECBC-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)CS(=O)(=O)C2=NC=NN2 |
规范 SMILES |
C1C(C1(Cl)Cl)CS(=O)(=O)C2=NC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



